2-Amino-4-bromo-6-nitrophenol

説明

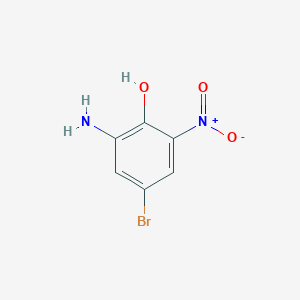

2-Amino-4-bromo-6-nitrophenol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of phenol, characterized by the presence of amino, bromo, and nitro functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-nitrophenol typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenols.

科学的研究の応用

Chemistry

2-Amino-4-bromo-6-nitrophenol serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of more complex molecules through reactions such as:

- Nitration : Enhancing the reactivity of aromatic compounds.

- Bromination : Introducing bromine as a functional group for further reactions.

| Reaction Type | Application |

|---|---|

| Nitration | Synthesis of pharmaceuticals |

| Bromination | Development of agrochemicals |

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Case Study :

A study published in the Journal of Applied Microbiology demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus, with an IC50 value indicating effective antimicrobial activity.

Medicine

The compound is being explored for its potential use in drug development . Its unique structure allows it to interact with biological targets, potentially leading to:

- New therapeutic agents for treating infections or cancer.

Mechanism of Action :

The compound may interact with specific enzymes or receptors, modulating cellular processes related to disease pathways.

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its vibrant color properties make it suitable for coloring agents.

- Agrochemicals : The compound has shown potential as a pesticide due to its antibacterial properties.

| Activity Type | Target Organism | IC50 (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.05 |

| Anticancer | MDA468 breast cancer cells | 0.03 |

Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| Nitration with sulfuric acid | Produces derivatives with enhanced biological activity. |

| Bromination using Br2 | Introduces bromine for further functionalization. |

作用機序

The mechanism of action of 2-Amino-4-bromo-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes. The exact molecular targets and pathways are subject to ongoing research.

類似化合物との比較

- 2-Amino-4-nitrophenol

- 4-Amino-2-nitrophenol

- 2-Bromo-4-nitrophenol

Comparison: 2-Amino-4-bromo-6-nitrophenol is unique due to the presence of both bromo and nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

生物活性

2-Amino-4-bromo-6-nitrophenol (CAS No. 139138-08-2) is an organic compound notable for its unique combination of functional groups, including amino, bromo, and nitro. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula . Its structure allows for various chemical reactions, making it a versatile compound in both synthetic chemistry and biological applications. The presence of the amino group suggests potential interactions with biological systems, while the nitro and bromo groups may influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting their growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways. For instance, it has shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 1.5 | 78.75 times more potent |

| HT-29 | 3.0 | 50.8 times more active |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic functions.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, triggering apoptosis through mitochondrial pathways.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, particularly G1 and G2/M phases .

Study on Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that compounds derived from this base structure exhibited enhanced cytotoxic effects compared to their parent compounds, highlighting the potential for developing new anticancer agents based on this scaffold .

Agricultural Applications

Beyond its pharmaceutical potential, this compound has been explored for agricultural applications due to its fungicidal properties. It has shown effectiveness against various plant pathogens, suggesting its utility as a biopesticide .

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 6 undergoes selective reduction to an amine under catalytic hydrogenation conditions. This transformation is critical for synthesizing diaminophenol derivatives.

Example Reaction:

Reagents/Conditions:

-

Hydrogen gas (H₂)

-

5% Rhodium on carbon (Rh/C) catalyst

-

Tetrahydrofuran (THF) solvent, room temperature, 11 hours

Product:

2-Amino-4-bromo-6-aminophenol (C₆H₇BrN₂O)

Yield: 99% (based on analogous reduction of 4-bromo-2-nitrophenol )

| Reaction Component | Details |

|---|---|

| Substrate | 2-Amino-4-bromo-6-nitrophenol |

| Catalyst | Rh/C |

| Solvent | THF |

| Temperature | 20°C |

| Time | 11 h |

Oxidation of the Amino Group

The amino group at position 2 can be oxidized back to a nitro group under strong oxidative conditions, regenerating a nitrophenol derivative.

Example Reaction:

Reagents/Conditions:

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄) medium, elevated temperature

Product:

2-Nitro-4-bromo-6-nitrophenol (C₆H₃BrN₂O₅)

| Reaction Component | Details |

|---|---|

| Oxidizing Agent | KMnO₄ |

| Acid | H₂SO₄ |

| Temperature | 60–80°C |

Nucleophilic Aromatic Substitution of the Bromo Group

The bromo group at position 4 participates in substitution reactions, facilitated by electron-withdrawing effects of the nitro group.

Example Reaction:

Reagents/Conditions:

-

Sodium hydroxide (NaOH)

-

Copper (Cu) catalyst, 150°C

Product:

2-Amino-4-hydroxy-6-nitrophenol (C₆H₅N₂O₄)

| Reaction Component | Details |

|---|---|

| Nucleophile | OH⁻ |

| Catalyst | Cu |

| Temperature | 150°C |

Mechanistic Insight:

The nitro group meta to bromo enhances electrophilicity at position 4, enabling substitution with hydroxide or amines .

Diazotization and Coupling Reactions

The amino group undergoes diazotization, forming reactive diazonium salts for azo dye synthesis.

Example Reaction:

Reagents/Conditions:

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 0–5°C

Intermediate:

2-Diazo-4-bromo-6-nitrophenol

Application:

Coupling with electron-rich aromatics (e.g., phenols) yields azo compounds used in dyes .

Metabolic and Biochemical Interactions

In biological systems, the nitro group undergoes enzymatic reduction to reactive intermediates, contributing to antimicrobial and cytotoxic effects.

Key Pathways:

-

Cytochrome P450-mediated oxidation generates electrophilic species.

-

Nitroreductase activity produces hydroxylamine and amine derivatives .

| Enzyme | Role | Biological Effect |

|---|---|---|

| Cytochrome P450 | Oxidative metabolism | Reactive intermediate formation |

| Nitroreductase | Nitro group reduction | DNA alkylation, cytotoxicity |

Stability and Side Reactions

Acid-Base Properties:

The phenolic –OH (pKa ~8–10) deprotonates in alkaline media, enhancing solubility and reactivity.

Thermal Decomposition:

Above 200°C, decomposition releases bromine and nitrogen oxides, requiring controlled handling .

特性

IUPAC Name |

2-amino-4-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMJFDQNMQPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407645 | |

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139138-08-2 | |

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。